N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-(4-fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-15-5-4-6-17(12-15)25-20(28)13-31-23-26-18-9-10-30-21(18)22(29)27(23)19-8-7-16(24)11-14(19)2/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZZZVLMBCABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)F)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities. The molecular structure can be summarized as follows:
- Molecular Formula: C₁₈H₁₈FNO₂S
- Molecular Weight: 325.40 g/mol
The presence of the thieno and pyrimidine rings contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is a common target for anticancer and antimicrobial drugs .
- Antimicrobial Properties : Some derivatives of thieno[3,2-d]pyrimidines have shown antimicrobial activity. The incorporation of the fluoro group may enhance lipophilicity and cellular permeability, potentially increasing its efficacy against bacterial strains .
Therapeutic Implications
The biological activity of N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suggests several therapeutic applications:
- Anticancer Agents : Due to its potential to inhibit DHFR, this compound could be explored in cancer therapy.
- Antimicrobial Agents : Its structure indicates possible effectiveness against resistant bacterial strains.
Study 1: Anticancer Activity
In a study examining the anticancer potential of various thieno[3,2-d]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value in the low micromolar range, suggesting strong potential as an anticancer agent.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 7.8 |
| HeLa (Cervical) | 6.0 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against various bacterial pathogens. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
